Methyl 6-cyano-2-methoxynicotinate Methyl 6-cyano-2-methoxynicotinate
Brand Name: Vulcanchem
CAS No.:
VCID: VC16492420
InChI: InChI=1S/C9H8N2O3/c1-13-8-7(9(12)14-2)4-3-6(5-10)11-8/h3-4H,1-2H3
SMILES:
Molecular Formula: C9H8N2O3
Molecular Weight: 192.17 g/mol

Methyl 6-cyano-2-methoxynicotinate

CAS No.:

Cat. No.: VC16492420

Molecular Formula: C9H8N2O3

Molecular Weight: 192.17 g/mol

* For research use only. Not for human or veterinary use.

Methyl 6-cyano-2-methoxynicotinate -

Specification

Molecular Formula C9H8N2O3
Molecular Weight 192.17 g/mol
IUPAC Name methyl 6-cyano-2-methoxypyridine-3-carboxylate
Standard InChI InChI=1S/C9H8N2O3/c1-13-8-7(9(12)14-2)4-3-6(5-10)11-8/h3-4H,1-2H3
Standard InChI Key IPSVINBSQOYNSV-UHFFFAOYSA-N
Canonical SMILES COC1=C(C=CC(=N1)C#N)C(=O)OC

Introduction

Methyl 6-cyano-2-methoxynicotinate is a chemical compound belonging to the class of nicotinates, which are derivatives of nicotinic acid. This compound is characterized by the presence of a cyano group and a methoxy group at specific positions on the pyridine ring structure. It has garnered significant interest due to its potential applications in medicinal chemistry and its role as a building block in organic synthesis .

Chemical Formula and Molecular Weight

  • Chemical Formula: C9H8N2O3

  • Molecular Weight: 192.17 g/mol

Synthesis

The synthesis of methyl 6-cyano-2-methoxynicotinate typically involves nucleophilic substitution reactions. The process often starts with a chlorinated precursor, where the cyanide ion acts as a nucleophile to replace the chlorine, forming the cyano group. Palladium catalysis is commonly used to enhance reaction efficiency and selectivity.

Medicinal Chemistry

This compound serves as a valuable building block in the synthesis of more complex molecules with potential therapeutic applications. Its unique structure allows for selective transformations without affecting other functional groups, making it versatile in medicinal chemistry research.

Organic Synthesis

The presence of the cyano and methoxy groups provides opportunities for further functionalization, which is advantageous in organic synthesis. The cyano group, in particular, is stable under acidic or basic conditions, allowing for selective reactions.

Comparison with Related Compounds

CompoundMolecular FormulaMolecular Weight
Methyl 6-Cyano-2-MethoxynicotinateC9H8N2O3192.17 g/mol
Methyl 2-Cyano-5-MethoxybenzoateC10H9NO3191.183 g/mol
Methyl 6-Chloro-5-Cyano-2-MethylnicotinateC9H7ClN2O2210.62 g/mol

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator